Cas no 1568108-57-5 ((4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol)

(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol is a chiral benzopyran derivative with a stereochemically defined (R)-configuration at the 4-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules due to its rigid benzopyran scaffold and hydroxyl functionality. The methyl substitution at the 8-position enhances its stability and influences electronic properties, making it useful for further functionalization. Its enantiomeric purity is critical for applications in asymmetric synthesis and drug development, where stereoselectivity is essential. The compound’s structural features also make it a candidate for studying structure-activity relationships in medicinal chemistry.
(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol structure
1568108-57-5 structure
商品名:(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol
CAS番号:1568108-57-5
MF:C10H12O2
メガワット:164.201083183289
CID:4606750
PubChem ID:65719353

(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol 化学的及び物理的性質

名前と識別子

    • (4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol
    • インチ: 1S/C10H12O2/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-4,9,11H,5-6H2,1H3/t9-/m1/s1
    • InChIKey: QHICYGQJHBFCPI-SECBINFHSA-N
    • ほほえんだ: C1OC2=C(C)C=CC=C2[C@H](O)C1

(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-174415-0.05g
(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol
1568108-57-5 95%
0.05g
$200.0 2023-09-20
Enamine
EN300-174415-0.25g
(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol
1568108-57-5 95%
0.25g
$425.0 2023-09-20
Enamine
EN300-174415-0.1g
(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol
1568108-57-5 95%
0.1g
$298.0 2023-09-20
Enamine
EN300-174415-5.0g
(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol
1568108-57-5 95%
5g
$2485.0 2023-06-08
Enamine
EN300-174415-2.5g
(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol
1568108-57-5 95%
2.5g
$1680.0 2023-09-20
TRC
R990215-50mg
(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol
1568108-57-5
50mg
$ 210.00 2022-06-03
TRC
R990215-100mg
(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol
1568108-57-5
100mg
$ 320.00 2022-06-03
Enamine
EN300-174415-1g
(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol
1568108-57-5 95%
1g
$857.0 2023-09-20
Aaron
AR01BDKM-50mg
(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol
1568108-57-5 95%
50mg
$300.00 2025-02-09
1PlusChem
1P01BDCA-10g
(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol
1568108-57-5 95%
10g
$4614.00 2023-12-20

(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol 関連文献

(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-olに関する追加情報

Introduction to (4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol (CAS No. 1568108-57-5)

(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by its CAS number 1568108-57-5, has garnered attention due to its potential applications in drug development and medicinal chemistry. The benzopyran core structure of this molecule contributes to its versatility, making it a valuable scaffold for designing novel therapeutic agents.

The chemical structure of (4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol consists of a fused benzene and pyran ring system, with a hydroxyl group at the 4-position and a methyl group at the 8-position. This configuration imparts specific stereochemical and electronic properties that are crucial for its biological activity. The presence of the hydroxyl group enhances the compound's solubility in polar solvents, which is essential for formulation development and bioavailability studies.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic behavior of (4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol with high accuracy. Molecular dynamics simulations have revealed that this compound exhibits stable interactions with biological targets, suggesting its potential as an effective pharmacological agent. These findings align with the growing interest in developing drugs based on heterocyclic scaffolds, which are known for their broad spectrum of biological activities.

In the realm of drug discovery, the synthesis of enantiomerically pure compounds is of paramount importance. The (4R) configuration of (4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol makes it a valuable intermediate in the synthesis of chiral drugs. Enantioselective synthesis methods have been employed to produce this compound in high yields and purity, ensuring its suitability for further pharmaceutical applications.

The biological activity of (4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol has been extensively studied in recent years. Preclinical studies have demonstrated its potential in modulating various biological pathways, including those involved in inflammation and neurodegeneration. These findings have prompted further investigation into its therapeutic efficacy and safety profiles. The compound's ability to interact with multiple targets makes it a promising candidate for developing multifunctional drugs that can address complex diseases.

The role of natural product-inspired scaffolds in drug discovery cannot be overstated. The benzopyran core structure of (4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol is reminiscent of several bioactive natural products that have been successfully translated into clinical use. This structural motif has been widely explored in medicinal chemistry due to its ability to engage with diverse biological targets. The incorporation of functional groups such as hydroxyl and methyl moieties enhances its pharmacological potential.

The development of novel synthetic methodologies has been instrumental in facilitating the production of complex molecules like (4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol. Transition metal-catalyzed reactions have emerged as powerful tools for constructing intricate molecular frameworks efficiently. These methods have enabled the rapid assembly of benzopyran derivatives, allowing researchers to explore a wide range of structural variations.

The future prospects for (4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol in pharmaceutical research are promising. Ongoing studies aim to optimize its synthetic routes and evaluate its pharmacological properties further. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound into clinical trials. The integration of innovative technologies such as artificial intelligence and machine learning will undoubtedly enhance the efficiency of drug discovery processes involving this molecule.

In conclusion, (4R)-8-methyl--dihydro--1--benzopyran--ol (CAS No. 1568108--57--5) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable candidate for drug development. As research continues to uncover new therapeutic applications, this compound is poised to play a crucial role in addressing unmet medical needs.

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